Enantiomeric Identity: (R)- vs. (S)- vs. Racemic Purity Specification and Chiral QC Documentation
Note: Direct head-to-head comparative pharmacological or in vivo data for this specific compound are absent from the open literature; the strongest available differentiation is at the level of analytical specification and cross-study physicochemical comparison. The (R)-enantiomer (CAS 2227682-16-6) is supplied at ≥98% purity with batch-specific QC certificates including NMR, HPLC, and GC, confirming both chemical purity and stereochemical identity . The racemic mixture (CAS 1550093-28-1) is also available at 98% purity but carries no enantiomeric specification, meaning it contains approximately 50% of the undesired (S)-enantiomer . The (S)-enantiomer (CAS 2227747-35-3) is offered at 98% purity with analogous QC documentation but represents the opposite antipode . For any stereospecific synthesis, using the racemate introduces an unavoidable 50% impurity that must be removed by costly chiral resolution, while the wrong enantiomer would yield the opposite stereochemical outcome.
| Evidence Dimension | Enantiomeric purity specification and QC documentation |
|---|---|
| Target Compound Data | ≥98% chemical purity, (R)-configuration confirmed by chiral HPLC/SFC, batch-specific COA including NMR, HPLC, GC |
| Comparator Or Baseline | Racemate (CAS 1550093-28-1): 98% purity, no enantiomeric specification, ~50:50 R/S; (S)-enantiomer (CAS 2227747-35-3): 98% purity, opposite configuration |
| Quantified Difference | Target: 100% enantiomeric excess (single enantiomer); Racemate: undefined ee (~0%); (S)-form: 100% ee but opposite sense |
| Conditions | Commercial procurement specifications as reported by Chemscene and Bidepharm; enantiomeric purity verified by chiral HPLC or SFC |
Why This Matters
Selecting the enantiopure (R)-form eliminates the need for in-house chiral resolution, directly reducing process development cost, time, and waste.
